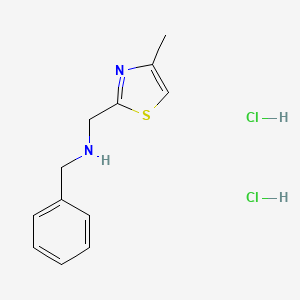
N-benzyl-1-(4-methyl-1,3-thiazol-2-yl)methanamine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-1-(4-methyl-1,3-thiazol-2-yl)methanamine dihydrochloride: is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing a sulfur and nitrogen atom within a five-membered ring structure. This compound is characterized by its benzyl group attached to the nitrogen atom of the thiazole ring, and it exists as a dihydrochloride salt.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-1-(4-methyl-1,3-thiazol-2-yl)methanamine dihydrochloride typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring is usually synthesized through the reaction of a suitable α-haloketone with thiourea or thioamide.
Benzyl Group Introduction: The benzyl group is introduced via a nucleophilic substitution reaction, where the thiazole nitrogen is alkylated with benzyl chloride or benzyl bromide in the presence of a base.
Dihydrochloride Formation: The final step involves the formation of the dihydrochloride salt by treating the free base with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors or large-scale batch processes to ensure efficiency and scalability. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: N-benzyl-1-(4-methyl-1,3-thiazol-2-yl)methanamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiazolidines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the thiazole nitrogen or the benzyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA), and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, alcohols, or halides can be used, often in the presence of a base or catalyst.
Major Products Formed:
Oxidation Products: Thiazole sulfoxides and sulfones.
Reduction Products: Thiazolidines and other reduced derivatives.
Substitution Products: Various substituted thiazoles and benzyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: N-benzyl-1-(4-methyl-1,3-thiazol-2-yl)methanamine dihydrochloride is used as a building block in organic synthesis, particularly in the construction of more complex thiazole-based molecules.
Biology: Thiazole derivatives are known for their biological activity, and this compound may be used in the study of enzyme inhibitors, receptor ligands, or other bioactive molecules.
Medicine: Thiazole compounds have shown potential in medicinal chemistry, with applications in the development of antifungal, antibacterial, and anticancer agents.
Industry: In the chemical industry, this compound can be used as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which N-benzyl-1-(4-methyl-1,3-thiazol-2-yl)methanamine dihydrochloride exerts its effects depends on its specific application. For example, in medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The molecular targets and pathways involved would vary based on the biological context and the specific reactions it undergoes.
Comparación Con Compuestos Similares
Benzothiazole: A structurally similar compound with applications in pharmaceuticals and materials science.
Thiazolidine: Another thiazole derivative with potential biological activity.
N-benzyl-1-(2-thiazolyl)methanamine: A closely related compound with similar chemical properties.
Uniqueness: N-benzyl-1-(4-methyl-1,3-thiazol-2-yl)methanamine dihydrochloride is unique due to its specific substitution pattern on the thiazole ring, which can influence its reactivity and biological activity. Its dihydrochloride form also makes it more soluble in water, enhancing its utility in various applications.
Propiedades
Número CAS |
1332530-26-3 |
|---|---|
Fórmula molecular |
C12H15ClN2S |
Peso molecular |
254.78 g/mol |
Nombre IUPAC |
N-[(4-methyl-1,3-thiazol-2-yl)methyl]-1-phenylmethanamine;hydrochloride |
InChI |
InChI=1S/C12H14N2S.ClH/c1-10-9-15-12(14-10)8-13-7-11-5-3-2-4-6-11;/h2-6,9,13H,7-8H2,1H3;1H |
Clave InChI |
WDCLXJLXBOCIHL-UHFFFAOYSA-N |
SMILES |
CC1=CSC(=N1)CNCC2=CC=CC=C2.Cl.Cl |
SMILES canónico |
CC1=CSC(=N1)CNCC2=CC=CC=C2.Cl |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















